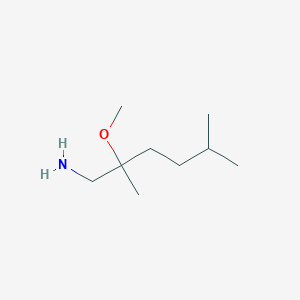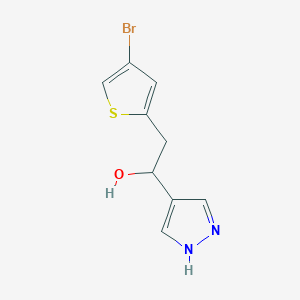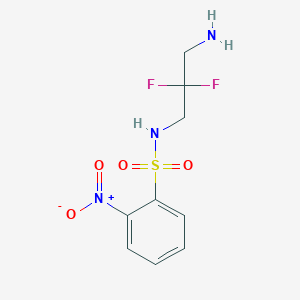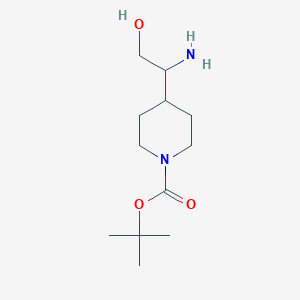
(R)-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid is a complex organic compound with a unique structure that includes a tetrahydropyran ring and a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyran ring and the introduction of the methoxycarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, leading to the development of new drugs.
Industry
In industrial applications, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydropyran derivatives and amino acid derivatives. Examples include:
- ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-aminoacetic acid
- ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-(carboxymethyl)aminoacetic acid
Uniqueness
What sets ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
(2R)-2-[(2R,6S)-2,6-dimethyloxan-4-yl]-2-(methoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H19NO5/c1-6-4-8(5-7(2)17-6)9(10(13)14)12-11(15)16-3/h6-9H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+,8?,9-/m1/s1 |
Clé InChI |
LQWDQTWSVKTRDK-HCCIXBLDSA-N |
SMILES isomérique |
C[C@@H]1CC(C[C@@H](O1)C)[C@H](C(=O)O)NC(=O)OC |
SMILES canonique |
CC1CC(CC(O1)C)C(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15243525.png)

![6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B15243533.png)
amine](/img/structure/B15243551.png)
![tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15243555.png)



![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)


![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)

![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)
